molecular formula C14H7Br2ClN2O2 B3469204 2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3469204
M. Wt: 430.48 g/mol
InChI Key: JOMHKSZXLGBLBY-UHFFFAOYSA-N
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Description

2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and an isoindole core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of 4-amino-3-bromo-5-chlorobenzene, which is then subjected to bromination and subsequent cyclization to form the isoindole core. The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the aromatic ring.

Scientific Research Applications

2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its ability to interact with hydrophobic pockets in proteins, making it a potent modulator of biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its isoindole core, which provides distinct chemical properties and reactivity compared to its simpler analogs. This structural feature enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-(4-amino-3-bromo-5-chlorophenyl)-5-bromoisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Br2ClN2O2/c15-6-1-2-8-9(3-6)14(21)19(13(8)20)7-4-10(16)12(18)11(17)5-7/h1-5H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMHKSZXLGBLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C2=O)C3=CC(=C(C(=C3)Br)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Br2ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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